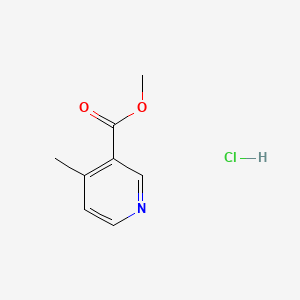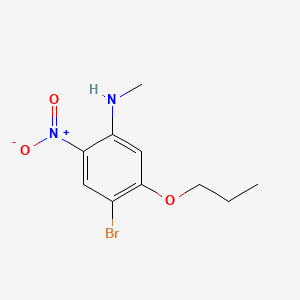
Methyl 3-(4-cyanophenyl)-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-cyanophenyl)acrylate” is a compound that has been used in research . It has a CAS Number of 52116-83-3 and a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “Methyl (4-cyanophenyl)acetate” was synthesized from Methanol and 4-CYANOPHENYLACETIC ACID .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR and NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate” was synthesized using ketoreductases .Physical And Chemical Properties Analysis
“Methyl 3-(4-cyanophenyl)acrylate” is a solid at room temperature . More specific physical and chemical properties of “Methyl 3-(4-cyanophenyl)-5-fluorobenzoate” are not available.Aplicaciones Científicas De Investigación
Application in Fluorescent Sensing
Methyl 3-(4-cyanophenyl)-5-fluorobenzoate derivatives have been utilized in the development of fluorescent sensors. For instance, a study highlighted the use of a related compound as a fluorescent sensor for the detection of Al3+ ions, demonstrating high selectivity and sensitivity. This compound also exhibited potential for bio-imaging applications, specifically for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Role in Organic Synthesis
Application in Photo-switching and Logic Gates
Compounds related to Methyl 3-(4-cyanophenyl)-5-fluorobenzoate have been studied for their reversible photochromic properties under UV light irradiation, with potential applications in creating photo-switch and INHIBIT logic gates. These studies contribute to the understanding of the photochromic mechanism and offer insights into the potential applications in digital data storage and processing (Xie et al., 2009).
Development of Mesomorphic Properties
Research into the mesomorphic properties of related compounds, such as chiral benzoates and fluorobenzoates, has been conducted. These compounds show promise in the creation of materials with antiferroelectric smectic phases and direct transitions from antiferroelectric to isotropic phases, offering potential applications in the field of liquid crystal technology (Milewska et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(4-cyanophenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-10(9-17)3-5-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPNVIEFAOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742861 |
Source


|
| Record name | Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)-5-fluorobenzoate | |
CAS RN |
1365271-88-0 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)


![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)



![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
